(2-Hydroxy-4-nitrophenyl) hydrogen sulfate
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Overview
Description
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate is an aryl sulfate compound derived from 4-nitrocatechol. It is characterized by the presence of a hydroxy group and a nitro group on a benzene ring, with the hydroxy group being converted into the corresponding hydrogen sulfate. This compound is commonly used as a chromogenic substrate for sulphatase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-nitrophenyl) hydrogen sulfate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out by treating 4-nitrocatechol with sulfuric acid, resulting in the formation of the hydrogen sulfate ester . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or its derivatives. The process is optimized for yield and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenyl hydrogen sulfate
Substitution: Various substituted phenyl hydrogen sulfates
Scientific Research Applications
(2-Hydroxy-4-nitrophenyl) hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect sulphatase activity.
Biology: Employed in biochemical assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential role in drug development and diagnostic assays.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The compound acts as a substrate for sulphatase enzymes, which catalyze the hydrolysis of the sulfate ester bond. The enzymatic reaction results in the release of the corresponding phenol and inorganic sulfate. The hydrolysis mechanism involves the nucleophilic attack on the sulfur atom by a water molecule, facilitated by the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Nitrocatechol: The parent compound from which (2-Hydroxy-4-nitrophenyl) hydrogen sulfate is derived.
2-Hydroxy-5-nitrophenyl sulfate: A positional isomer with similar properties.
Phenyl hydrogen sulfate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a chromogenic substrate for sulphatase enzymes makes it particularly valuable in biochemical assays .
Properties
CAS No. |
31390-65-5 |
---|---|
Molecular Formula |
C6H5NO7S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
(2-hydroxy-4-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |
InChI Key |
ZVUSRLPQGXIZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)O |
Origin of Product |
United States |
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